3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride

Vue d'ensemble

Description

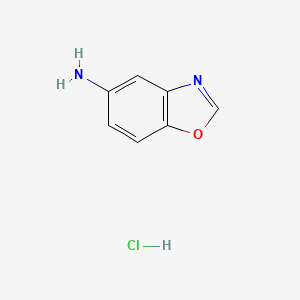

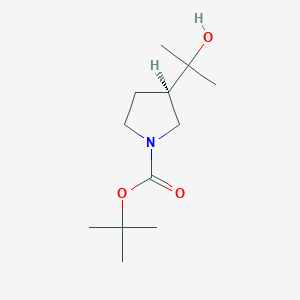

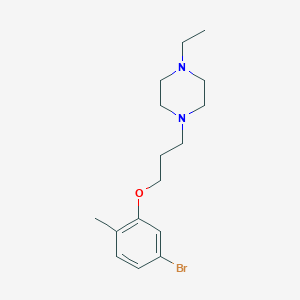

3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride, also known as FMOC chloride, is a widely used reagent in organic chemistry1. It is primarily used for peptide synthesis, protecting amino acids during synthesis, and in the preparation of resin-bound peptides1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride. However, it’s known that propanoyl chlorides are typically synthesized through the reaction of the corresponding carboxylic acid with thionyl chloride, phosphorus trichloride, phosphorus pentachloride, or oxalyl chloride1.Molecular Structure Analysis

The molecular formula of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is C10H10ClFO21. Its molecular weight is 216.63 g/mol1.

Chemical Reactions Analysis

As a propanoyl chloride, 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride is expected to be reactive, particularly with nucleophiles like amines. This reactivity is what makes it useful in peptide synthesis, where it can react with amino acids to form amide bonds1.Physical And Chemical Properties Analysis

The exact physical and chemical properties of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride are not specified in the search results. However, as a propanoyl chloride, it is likely to be a colorless liquid at room temperature, with a strong, acrid odor1.Applications De Recherche Scientifique

- Field : Chemistry and Material Science

- Application : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods : The synthesis of m-aryloxy phenols involves functionalizing and transforming functional groups around the aromatic ring . In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .

- Results : The resulting m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Field : Organic Synthesis

- Application : Propionyl chloride is used as a reagent for organic synthesis . It is the acyl chloride derivative of propionic acid and undergoes the characteristic reactions of acyl chlorides . In derived chiral amides and esters, the methylene protons are diastereotopic .

- Methods : Propionyl chloride is industrially produced by chlorination of propionic acid with phosgene .

- Results : Propionyl chloride is a colorless, corrosive, volatile liquid . There have been efforts to schedule Propionyl chloride as a DEA List 1 Chemical as it can be used to synthesize fentanyl .

- Field : Organic Synthesis

- Application : Propionyl chloride is used as a reagent for organic synthesis . It is the acyl chloride derivative of propionic acid and undergoes the characteristic reactions of acyl chlorides . In derived chiral amides and esters, the methylene protons are diastereotopic .

- Methods : Propionyl chloride is industrially produced by chlorination of propionic acid with phosgene .

- Results : Propionyl chloride is a colorless, corrosive, volatile liquid . There have been efforts to schedule Propionyl chloride as a DEA List 1 Chemical as it can be used to synthesize fentanyl .

Safety And Hazards

Specific safety and hazard information for 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride was not found in the search results. However, propanoyl chlorides in general are corrosive and can cause burns and eye damage. They are also harmful if inhaled2.

Orientations Futures

The future directions for 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride are not specified in the search results. However, given its use in peptide synthesis, future research may focus on developing more efficient synthesis methods or exploring new applications in peptide and protein chemistry1.

Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

3-(2-fluoro-3-methoxyphenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-14-8-4-2-3-7(10(8)12)5-6-9(11)13/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHRHIXYCMQYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1F)CCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)